![molecular formula C25H20N4O3 B2594477 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-50-7](/img/structure/B2594477.png)
1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been synthesized and studied for its potential scientific research applications. It is a member of the pyrazoloquinoline family and has been found to have potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is derived through processes like reduction, thermal cyclization, and aminoalkylation, as demonstrated in the synthesis of pyrazolo[3,4-c]quinoline derivatives (Nagarajan & Shah, 1992). This method outlines the fundamental chemical pathways leading to its formation.
Photophysical and Optical Properties
- Research has explored the optical absorption measurements and quantum-chemical simulations of similar pyrazoloquinoline derivatives. These studies reveal insights into the absorption spectra and molecular bonding, which are crucial for applications in optoelectronic devices (Koścień et al., 2003).
Biological Activities
- Derivatives of pyrazoloquinolines, such as the one , have shown potential inhibitory activity on bacterial serine/threonine protein kinases. This suggests possible applications in developing new antimicrobial agents (Lapa et al., 2013).
Supramolecular Aggregation
- Studies have focused on how substitution affects the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. These insights are vital for understanding the compound's role in the formation of complex molecular structures (Portilla et al., 2005).
Electroluminescent Applications
- A related compound, 1H-pyrazolo[3,4-b]quinoline, has been synthesized as a luminophore for electroluminescent devices, indicating potential applications of the discussed compound in light-emitting technologies (Chaczatrian et al., 2004).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-4-7-19(12-16(15)2)28-25-21-13-20(32-3)10-11-23(21)26-14-22(25)24(27-28)17-5-8-18(9-6-17)29(30)31/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWWCYTTZPQYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
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